1-Butyl-2,4,6-triphenylpyridin-1-ium tetrafluoroboranuide
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Overview
Description
1-Butyl-2,4,6-triphenylpyridin-1-ium tetrafluoroboranuide is a chemical compound with the molecular formula C27H26BF4N It is known for its unique structure, which includes a pyridinium core substituted with butyl and phenyl groups, and a tetrafluoroborate anion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butyl-2,4,6-triphenylpyridin-1-ium tetrafluoroboranuide typically involves the reaction of 2,4,6-triphenylpyridine with butyl halides under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, to facilitate the nucleophilic substitution. The resulting product is then treated with tetrafluoroboric acid to form the tetrafluoroborate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Butyl-2,4,6-triphenylpyridin-1-ium tetrafluoroboranuide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding pyridinium salts.
Reduction: Reduction reactions can convert the pyridinium core to a dihydropyridine derivative.
Substitution: The butyl and phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or aryl halides can be used for substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinium salts, while reduction can produce dihydropyridine derivatives.
Scientific Research Applications
1-Butyl-2,4,6-triphenylpyridin-1-ium tetrafluoroboranuide has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling and polymerization.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It is used in the development of advanced materials, such as conductive polymers and nanocomposites.
Mechanism of Action
The mechanism by which 1-Butyl-2,4,6-triphenylpyridin-1-ium tetrafluoroboranuide exerts its effects involves interactions with molecular targets and pathways. The pyridinium core can interact with nucleophilic sites in biological molecules, leading to various biochemical effects. The compound’s unique structure allows it to participate in electron transfer processes, making it useful in redox reactions and as a catalyst.
Comparison with Similar Compounds
Similar Compounds
- 1-Butyl-2,4,6-trimethylpyridin-1-ium perchlorate
- 1-Butyl-2,4,6-triphenylpyridin-1-ium chloride
- 1-Butyl-2,4,6-triphenylpyridin-1-ium bromide
Uniqueness
1-Butyl-2,4,6-triphenylpyridin-1-ium tetrafluoroboranuide stands out due to its tetrafluoroborate anion, which imparts unique solubility and stability properties. This makes it particularly useful in applications requiring high thermal and chemical stability.
Properties
IUPAC Name |
1-butyl-2,4,6-triphenylpyridin-1-ium;tetrafluoroborate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N.BF4/c1-2-3-19-28-26(23-15-9-5-10-16-23)20-25(22-13-7-4-8-14-22)21-27(28)24-17-11-6-12-18-24;2-1(3,4)5/h4-18,20-21H,2-3,19H2,1H3;/q+1;-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFJZYCWEPQLJIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CCCC[N+]1=C(C=C(C=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26BF4N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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